Research suggests that 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride, when incorporated into a larger molecule as a substituent, may contribute to anticonvulsant activity. In a study evaluating the anticonvulsant activity of various synthesized mono-Mannich bases and their corresponding azine derivatives, a compound containing the 4-(3-Pyrrolidinylmethyl)morpholine moiety exhibited protective effects in the maximal electroshock (MES) test, a model for grand mal epilepsy. [] This finding indicates its potential as a lead compound for developing new anticonvulsant drugs.
Studies investigating the cytotoxicity of azine derivatives, including one incorporating the 4-(3-Pyrrolidinylmethyl)morpholine structure, have demonstrated their potential as anticancer agents. The azine derivative containing the 4-(3-Pyrrolidinylmethyl)morpholine moiety showed cytotoxicity against Jurkat cells, a human leukemia cell line. [] This finding suggests that compounds containing this structure could be further explored for their anticancer properties.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0